molecular formula C15H23ClN2O4S B15282676 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide

Cat. No.: B15282676
M. Wt: 362.9 g/mol
InChI Key: XIMNECCKJOXDPP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide is a chemical compound belonging to the class of organic compounds known as 4-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 4-position of the benzene ring. This particular compound is notable for its unique structure, which includes a morpholine ring, a chloro group, and a propoxy group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinyl)ethanol to form the intermediate 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

    Introduction of the Propoxy Group: The intermediate is then reacted with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propoxy group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Moclobemide: A benzamide derivative with a similar structure, used as a reversible monoamine oxidase inhibitor.

    4-chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide: Another related compound with a similar core structure but different substituents.

Uniqueness

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H23ClN2O4S

Molecular Weight

362.9 g/mol

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-3-propoxybenzenesulfonamide

InChI

InChI=1S/C15H23ClN2O4S/c1-2-9-22-15-12-13(3-4-14(15)16)23(19,20)17-5-6-18-7-10-21-11-8-18/h3-4,12,17H,2,5-11H2,1H3

InChI Key

XIMNECCKJOXDPP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)Cl

Origin of Product

United States

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